molecular formula C19H17N3O3S B6545392 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide CAS No. 946251-84-9

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide

Cat. No.: B6545392
CAS No.: 946251-84-9
M. Wt: 367.4 g/mol
InChI Key: UALUCOWUGHRMRB-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzamide group attached to a phenyl ring substituted with a 6-methanesulfonylpyridazine moiety. The methanesulfonyl group introduces strong electron-withdrawing properties, while the pyridazine ring may enhance π-π stacking interactions.

Properties

IUPAC Name

3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-5-3-7-15(11-13)19(23)20-16-8-4-6-14(12-16)17-9-10-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALUCOWUGHRMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the reaction of 6-methanesulfonylpyridazine-3-carboxylic acid with 3-methylbenzamide under specific conditions, such as the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, often employing continuous flow chemistry techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the pyridazine ring or the benzamide moiety.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool makes it a subject of interest in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets can lead to the creation of drugs for various diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Backbone Variations
  • Imidazolidinone Derivatives (): Compounds like N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide (, Compound 7h) share the 3-methylbenzamide group but replace the pyridazine with an imidazolidinone core. This substitution alters hydrogen-bonding capacity due to the presence of urea-like carbonyl groups. Synthesis: Prepared via carbamothioyl linkage to imidazolidinone precursors, yielding 54–82% . Key Feature: The 2,4-dioxoimidazolidine group enables strong intermolecular hydrogen bonds, influencing crystallinity.
  • N,O-Bidentate Directing Groups (–5, 8):
    N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a hydroxy-dimethylethyl group, forming a five-membered chelate with metals. This contrasts with the main compound’s pyridazine-based structure.

    • Synthesis : Synthesized via acid chloride or carboxylic acid coupling (62% yield for acid chloride route) .
    • Key Feature : The N,O-bidentate design facilitates metal coordination in C–H functionalization reactions .
Substituent Effects
  • Electron-Withdrawing Groups :

    • N-[3-(Trifluoromethyl)phenyl]-3-methylbenzamide () replaces methanesulfonyl with a trifluoromethyl group, increasing lipophilicity but reducing hydrogen-bond acceptor capacity.
    • N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-nitrobenzamide (, Compound 5) introduces a nitro group, enhancing electrophilicity compared to the methyl group .
  • Heterocyclic Variations: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (, I-6232) shares a pyridazine ring but lacks the methanesulfonyl group, affecting solubility and electronic properties.

Physicochemical Properties

Compound Name Yield (%) Melting Point (°C) Key Substituents
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide N/A N/A 6-methanesulfonylpyridazine
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-methylbenzamide (7h) 54 158–160 2,4-dioxoimidazolidine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 62 81–83 Hydroxy-dimethylethyl
N-[3-(Trifluoromethyl)phenyl]-3-methylbenzamide N/A N/A Trifluoromethyl
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide 79 168–170 Nitro group

Notes:

  • Imidazolidinone derivatives exhibit higher melting points (158–246°C) due to hydrogen-bond networks .
  • The hydroxy-dimethylethyl derivative (81–83°C) has a lower melting point, likely due to reduced crystallinity from the flexible hydroxyl group .

Spectroscopic and Crystallographic Insights

  • 1H NMR: Methanesulfonyl groups (in the main compound) would show a singlet near δ 3.3 ppm (CH3) and deshielded aromatic protons from the pyridazine ring. Imidazolidinone derivatives exhibit NH peaks near δ 10–12 ppm ().
  • IR Spectroscopy: Methanesulfonyl: Strong S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹. Imidazolidinone: Urea C=O stretches at ~1700 cm⁻¹ .
  • Crystallography: N-(2,6-Dimethylphenyl)-3-methylbenzamide () shows a dihedral angle of 73.3° between aromatic rings, contrasting with the main compound’s likely planar pyridazine-phenyl arrangement. Hydrogen-bonding patterns (e.g., N–H⋯O in imidazolidinones) influence crystal packing and stability .

Functional and Application-Based Comparisons

  • Catalytic Applications: The main compound’s pyridazine-methanesulfonyl motif may act as a directing group in transition-metal catalysis, similar to N,O-bidentate systems (). Imidazolidinone derivatives are less likely to participate in metal chelation due to their rigid, hydrogen-bonded structures.
  • Drug Design Potential: Methanesulfonyl groups enhance solubility and metabolic stability compared to nitro or trifluoromethyl groups.

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